9H-Xanthene-3,9-diol

Description

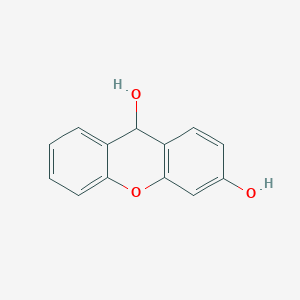

9H-Xanthene-3,9-diol (CAS: 114570-33-1) is an aromatic compound with the molecular formula C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol . Structurally, it consists of two benzene rings fused to a central oxygen-containing heterocycle, with hydroxyl (-OH) groups at positions 3 and 9. This diol configuration enhances its polarity, making it more soluble in polar solvents compared to non-hydroxylated xanthene derivatives.

Properties

CAS No. |

114570-33-1 |

|---|---|

Molecular Formula |

C13H10O3 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

9H-xanthene-3,9-diol |

InChI |

InChI=1S/C13H10O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,13-15H |

InChI Key |

LWZQNDWBRMJROX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=C(O2)C=C(C=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-3,9-diol can be achieved through several methods. One common approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to improve yield and reduce reaction time . Microwave heating has also been employed to enhance the efficiency of these reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of catalysts such as ytterbium, palladium, and copper has been explored to improve the efficiency and selectivity of the synthesis . Additionally, the Friedel–Crafts reaction and Ullmann-ether coupling are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 9H-Xanthene-3,9-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups, which can participate in nucleophilic and electrophilic processes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield xanthone derivatives, while reduction can produce dihydroxylated compounds .

Scientific Research Applications

9H-Xanthene-3,9-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Xanthene-3,9-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by modulating the activity of enzymes and receptors. For instance, xanthene derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and modulate the Nrf2 pathway .

Comparison with Similar Compounds

9H-Fluorene-3,9-diol

- Structure : Fluorene backbone (two benzene rings fused via a CH₂ group) with hydroxyl groups at positions 3 and 9.

- Molecular Formula : C₁₃H₁₀O₂; Molecular Weight : 198.22 g/mol .

- Key Differences :

- The absence of an oxygen atom in the central ring reduces polarity compared to 9H-xanthene-3,9-diol.

- Lower solubility in water due to reduced hydrogen-bonding capacity.

- Applications : Fluorene derivatives are used in organic electronics and polymer synthesis.

9H-Xanthen-9-ol

- Structure : Xanthene backbone with a single hydroxyl group at position 9.

- Molecular Formula : C₁₃H₁₀O₂; Molecular Weight : 198.22 g/mol .

- Key Differences: Monool vs. diol: Reduced hydrogen bonding and lower melting point. Higher volatility and flammability (classified as a Category 2 flammable liquid) .

Nonane-1,9-diol

Megastigmane Diols (e.g., 5-Megastigmen-7-yne-3,9-diol)

9H-Xanthene-4,5-diamine, 9,9-dimethyl

- Structure : Xanthene backbone with amine (-NH₂) groups at positions 4 and 5, and methyl groups at position 9.

- Molecular Formula : C₁₅H₁₆N₂O; Molecular Weight : 240.30 g/mol .

- Applications in polymer synthesis and catalysis .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.